Triisobutyl borate

Vue d'ensemble

Description

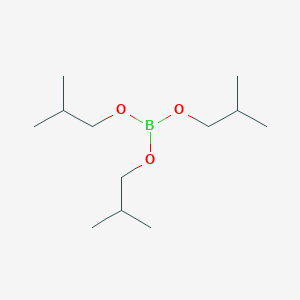

Triisobutyl borate (CAS 13195-76-1) is an organoboron compound with the molecular formula C₁₂H₂₇BO₃ and a molecular weight of 230.15 g/mol . It is a triester of boric acid and isobutanol, characterized by three isobutyl groups attached to a central boron atom. This structure imparts unique reactivity and solubility properties, making it valuable in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Triisobutyl borate is typically synthesized through the esterification of boric acid with isobutanol. The reaction is carried out under acidic conditions, often using a catalyst to facilitate the process. The general reaction can be represented as:

Activité Biologique

Triisobutyl borate (TIB) is an organoboron compound with the molecular formula C12H27BO3 and a molecular weight of approximately 188.07 g/mol. It is primarily recognized for its applications in organic synthesis and materials science, particularly in the synthesis of boron-doped materials. This article explores the biological activity of TIB, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

This compound is a clear, colorless liquid that is insoluble in water but miscible with organic solvents such as ether and ethanol. It can be synthesized through various methods, often involving the reaction of boron trioxide with isobutanol. Its structure provides unique reactivity profiles, particularly in acid-base reactions where it can release heat and alcohols.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on borate-buffered solutions demonstrated that these solutions displayed substantial antimicrobial activity against various strains of bacteria, including Pseudomonas and Staphylococcus species. The effectiveness of TIB in such formulations suggests its potential as a preservative or antimicrobial agent in pharmaceutical applications .

Table 1: Antimicrobial Efficacy of Borate-Buffered Solutions

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 15 | |

| Staphylococcus aureus | 12 | |

| Escherichia coli | 10 |

Case Studies and Research Findings

- Antioxidant Activity : A study examining the effects of boron supplementation found that it reduced lipid peroxidation and enhanced vitamin status in rats. This implies that this compound may similarly influence oxidative stress responses due to its boron content .

- Cancer Research : Boron compounds have been investigated for their antiproliferative effects on cancer cell lines. Although direct studies on TIB are scarce, the mechanisms observed with boric acid—such as inhibition of protein synthesis and activation of MAP kinase pathways—may also apply to TIB .

- Therapeutic Applications : Given its antimicrobial properties and potential for enhancing antioxidant defenses, this compound could be explored further for therapeutic applications in treating infections or oxidative stress-related conditions.

Applications De Recherche Scientifique

Chemical Synthesis

Triisobutyl borate serves as a reagent in organic synthesis, particularly in the formation of boronic acids and esters through reactions such as the Suzuki coupling. This reaction is essential for constructing carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Suzuki Coupling : this compound acts as a boron source, facilitating the coupling of aryl halides with organohalides under palladium catalysis.

- Ortho-borylation : It is involved in the ortho-borylation of 1-substituted naphthalenes, enhancing the reactivity of aromatic compounds for further transformations .

Materials Science

In materials science, this compound is used as a precursor for the deposition of boron-doped zinc oxide (ZnO) films via atomic layer deposition (ALD). The use of this compound offers several advantages over traditional precursors like diborane, including lower toxicity and better control over doping levels.

Applications in ZnO Films:

- Doping Process : this compound provides a safer alternative for introducing boron into ZnO films, which are critical for applications in electronics and optoelectronics. The films exhibit enhanced electrical properties while maintaining transparency .

- Growth Control : The ability to finely tune the doping fraction allows for improved performance in devices such as transparent conductive oxides .

Lubricants and Additives

This compound has been investigated as an additive in lubricating oils, where it exhibits significant antiwear and extreme pressure properties. Its incorporation into lubricants enhances their performance under high-stress conditions.

Performance Characteristics:

- Tribological Properties : Studies have shown that this compound can form protective tribofilms that reduce friction and wear during lubrication, thereby extending the life of mechanical components .

- Hydrolysis Stability : Compared to other borate esters, this compound demonstrates superior hydrolysis stability, making it suitable for long-term applications in various environments .

Environmental Applications

Research indicates that this compound can be utilized in environmentally friendly formulations due to its biodegradable nature. Its role as a potential additive in green chemistry processes is being explored, particularly in reducing the environmental impact of traditional chemical processes.

Case Study 1: this compound in Organic Synthesis

A study highlighted the effectiveness of this compound in facilitating Suzuki reactions under mild conditions. The results showed high yields of desired products with minimal by-products, demonstrating its utility as a reagent in synthetic organic chemistry.

Case Study 2: Doped ZnO Films via ALD

In a comprehensive investigation on the growth of B-doped ZnO films using this compound, researchers reported that films exhibited comparable resistivities to those produced using more hazardous precursors. This finding underscores its potential for safer manufacturing processes in electronic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Triisobutyl borate to achieve high purity?

this compound (C₁₂H₂₇BO₃, CAS 13195-76-1) is synthesized via esterification of boric acid with isobutanol, typically catalyzed by acid or base. To achieve ≥95% purity, fractional distillation under reduced pressure (30–50 mmHg) is recommended, with monitoring via gas chromatography (GC). Chromatographic purification (e.g., silica gel column) may resolve trace impurities. Ensure anhydrous conditions to prevent hydrolysis during synthesis .

Q. Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?

- ¹H/¹³C NMR : Identifies alkyl group environments (e.g., isobutyl CH₂ and CH₃ signals).

- ¹¹B NMR : Confirms tetrahedral boron coordination (δ ~18–20 ppm for borate esters).

- FT-IR : Detects B-O-C stretches (~1,300–1,100 cm⁻¹) and absence of free -OH groups. Cross-validate with mass spectrometry (MS) for molecular ion peaks (m/z 230.15) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Use PPE (nitrile gloves, safety goggles, lab coat) and work in a fume hood to avoid inhalation.

- Store in sealed containers under nitrogen to prevent moisture ingress and decomposition.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous cleanup to prevent exothermic reactions. Refer to SDS guidelines for borate esters, which highlight flammability and acute toxicity risks .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) elucidate the structural properties of this compound in glass-ceramic systems?

XRD analysis distinguishes amorphous vs. crystalline phases. For example, heat treatment at 550°C for 6 hours induced crystallization in lead borate systems, forming PbO(B₂O₃)₂ and Mg₂BO₃F phases. This compound’s role as a precursor in glass matrices can be studied similarly, with XRD data compared to reference crystallographic databases (e.g., ICDD PDF-4+) .

Q. What experimental approaches optimize this compound’s efficacy in borate buffer systems for fluorimetric assays?

- pH Optimization : this compound derivatives (e.g., borate buffers) show peak fluorescence at pH 10.5. Adjust using 0.1 M NaOH/boric acid solutions.

- Buffer Volume : 1.4 mL of 100 mM borate buffer maximizes signal-to-noise ratios in isoindole-based assays.

- Ionic Strength Effects : Test concentrations (10–100 mM) to balance stability and interference .

Q. How does this compound’s stability vary under different storage conditions, and what analytical methods monitor degradation?

Stability studies should assess:

- Humidity : Store in desiccators with silica gel; monitor hydrolysis via FT-IR (appearance of B-OH bands).

- Temperature : Accelerated aging at 40°C for 4 weeks, with GC-MS to detect decomposition byproducts (e.g., isobutanol).

- Light Exposure : UV-Vis spectroscopy tracks absorbance shifts indicative of photodegradation .

Q. What strategies resolve conflicting data on this compound’s catalytic performance in esterification reactions?

- Variable Control : Maintain strict anhydrous conditions (Karl Fischer titration for H₂O ≤ 0.01%).

- Kinetic Studies : Use in situ IR or NMR to track reaction progress and intermediate formation.

- Statistical Analysis : Apply ANOVA to compare yields under varying catalyst loads (e.g., 1–5 mol%), identifying outliers due to moisture contamination .

Q. Methodological Considerations

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below compares triisobutyl borate with structurally related trialkyl borates:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 13195-76-1 | C₁₂H₂₇BO₃ | 230.15 | Branched isobutyl groups |

| Trimethyl borate | 121-43-7 | C₃H₉BO₃ | 103.91 | Linear methyl groups |

| Triisopropyl borate | 5419-55-6 | C₉H₂₁BO₃ | 188.07 | Branched isopropyl groups |

| Tributyl borate (TBB) | 688-74-4 | C₁₂H₂₇BO₃ | 230.15 | Linear n-butyl groups |

Notes:

- Isomerism : Tributyl borate shares the same molecular formula as this compound but differs in alkyl chain branching, leading to distinct physical properties (e.g., boiling point, solubility) .

- Steric Effects : The bulky isobutyl groups in this compound reduce its reactivity in certain nucleophilic substitutions compared to less hindered esters like trimethyl borate .

This compound

- Forms Schiff base intermediates in reactions with amines, as observed in curcuminoid synthesis .

- Less efficient in metal deposition compared to cobalt borates due to weaker catalytic activity in NaBH₄ hydrolysis .

Trimethyl Borate

- Highly reactive due to small methyl groups; widely used in boronic acid synthesis but poses acute health risks (skin/eye irritation) .

Triisopropyl Borate

- Intermediate branching balances reactivity and steric hindrance, making it suitable for controlled boronic acid synthesis .

Tributyl Borate (TBB)

- Used in epoxy-based intumescent coatings as a less toxic alternative to zinc borate (ZB) and boric acid (BA) .

Propriétés

IUPAC Name |

tris(2-methylpropyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27BO3/c1-10(2)7-14-13(15-8-11(3)4)16-9-12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJSLDBKUGXPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(C)C)(OCC(C)C)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30157278 | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13195-76-1 | |

| Record name | Boric acid (H3BO3), tris(2-methylpropyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13195-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triisobutyl borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013195761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triisobutyl borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid, triisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30157278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisobutyl borate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIISOBUTYL BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F55PG38QC7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.